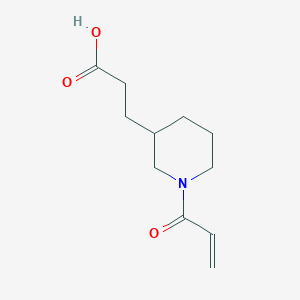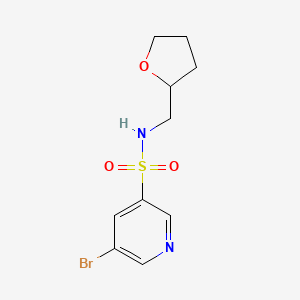![molecular formula C13H17N3O3 B7588783 3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588783.png)
3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid, also known as CPP-115, is a synthetic compound that has been widely studied for its potential therapeutic applications in various neurological disorders. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an important neurotransmitter that plays a key role in regulating neuronal activity and has been implicated in several neurological disorders, including epilepsy, anxiety, and depression.
科学研究应用
3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety, and depression. In animal models of epilepsy, 3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid has been shown to increase GABA levels in the brain, leading to a reduction in seizure activity. 3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may be a promising treatment for these disorders in humans.
作用机制
3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid increases GABA levels in the brain, leading to increased inhibitory neurotransmission and a reduction in neuronal activity. This mechanism of action is similar to that of other GABAergic drugs, such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects:
3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid has been shown to increase GABA levels in the brain, leading to a reduction in neuronal activity. This reduction in activity has been associated with a decrease in seizure activity in animal models of epilepsy. 3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may be a promising treatment for these disorders in humans.
实验室实验的优点和局限性
3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid has several advantages for use in scientific research. It is a potent and selective inhibitor of GABA transaminase, making it a valuable tool for studying the role of GABA in neurological disorders. 3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid is also highly soluble in water, allowing for easy administration in animal models. However, 3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid has some limitations for use in lab experiments. It has a short half-life in vivo, requiring frequent dosing in animal models. Additionally, 3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid is not selective for GABA transaminase and may inhibit other enzymes at high concentrations.
未来方向
There are several future directions for research on 3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid. One area of interest is the potential use of 3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid in the treatment of drug addiction. GABA has been implicated in the reward pathway of the brain, and 3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid may be able to modulate this pathway to reduce drug-seeking behavior. Another area of interest is the use of 3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid in combination with other drugs to enhance its therapeutic effects. Finally, further studies are needed to determine the safety and efficacy of 3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid in humans, particularly in the treatment of neurological disorders.
合成方法
3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid is synthesized through a multi-step process involving the reaction of pyrazine-2-carboxylic acid with piperidine and subsequent derivatization with propanoic acid. The final product is obtained through purification and crystallization steps. The synthesis of 3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid has been optimized to yield high purity and high yields, making it a valuable tool for scientific research.
属性
IUPAC Name |
3-[1-(pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c17-12(18)4-3-10-2-1-7-16(9-10)13(19)11-8-14-5-6-15-11/h5-6,8,10H,1-4,7,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPCYLHVSJHOPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC=CN=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(1,5-Dimethylpyrazole-4-carbonyl)amino]thiolane-3-carboxylic acid](/img/structure/B7588711.png)
![3-[1-[(5-Bromothiophen-3-yl)methyl]piperidin-3-yl]propanoic acid](/img/structure/B7588717.png)
![3-[1-(2-Hydroxy-3-methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588721.png)
![3-[1-(2-Hydroxy-4-methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588725.png)
![3-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588730.png)
![3-[1-[2-(2,2-Dimethylpropanoylamino)acetyl]piperidin-3-yl]propanoic acid](/img/structure/B7588736.png)
![3-[1-(Thiadiazole-5-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588742.png)
![3-[1-(2-Hydroxy-5-methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588761.png)

![3-[1-(4-Bromo-1-methylpyrrole-2-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588775.png)
![3-[1-(1,3,5-Trimethylpyrazole-4-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588790.png)
![3-[1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]propanoic acid](/img/structure/B7588798.png)

![3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588808.png)